molecular formula C19H16O4 B11432013 3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11432013
M. Wt: 308.3 g/mol
InChI Key: INJLYPZZTYCKNM-UHFFFAOYSA-N
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Description

3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves multiple steps, starting from simpler aromatic compounds. The process typically includes:

    Formation of the furochromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy and methyl groups: These groups are introduced through methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.

    Final cyclization and purification: The final product is obtained through cyclization reactions followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new substituents into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methoxy-7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

3-methoxy-7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C19H16O4/c1-9-11(3)22-17-10(2)18-15(8-14(9)17)13-6-5-12(21-4)7-16(13)19(20)23-18/h5-8H,1-4H3

InChI Key

INJLYPZZTYCKNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C4=C(C=C(C=C4)OC)C(=O)O3)C)C

Origin of Product

United States

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